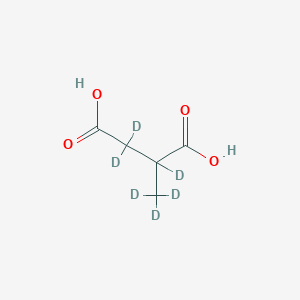
2-Methyl-D3-succinic-2,3,3-D3 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-D3-succinic-2,3,3-D3 acid is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include a higher molecular weight and different physical and chemical behaviors compared to its non-deuterated counterpart .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-D3-succinic-2,3,3-D3 acid typically involves the incorporation of deuterium into the succinic acid structure. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process ensures the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the incorporation of deuterium .
化学反応の分析
Types of Reactions
2-Methyl-D3-succinic-2,3,3-D3 acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce deuterated succinic anhydride, while reduction can yield deuterated butanediol .
科学的研究の応用
2-Methyl-D3-succinic-2,3,3-D3 acid has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of succinic acid derivatives.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated materials and as a reference standard in quality control.
作用機序
The mechanism of action of 2-Methyl-D3-succinic-2,3,3-D3 acid involves its interaction with specific molecular targets and pathways. In metabolic studies, it acts as a tracer, allowing researchers to follow its incorporation and transformation within biological systems. The presence of deuterium alters the compound’s behavior, providing insights into the kinetics and dynamics of metabolic processes .
類似化合物との比較
Similar Compounds
Succinic-2,2,3,3-d4 acid: Another deuterated form of succinic acid, used in similar applications.
Deuterated butanedioic acid: A compound with deuterium atoms replacing hydrogen atoms in butanedioic acid.
Uniqueness
2-Methyl-D3-succinic-2,3,3-D3 acid is unique due to its specific deuterium labeling pattern, which provides distinct advantages in certain analytical and research applications. Its higher molecular weight and altered physical and chemical properties make it a valuable tool in various scientific fields .
特性
分子式 |
C5H8O4 |
|---|---|
分子量 |
138.15 g/mol |
IUPAC名 |
2,2,3-trideuterio-3-(trideuteriomethyl)butanedioic acid |
InChI |
InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3,2D2,3D |
InChIキー |
WXUAQHNMJWJLTG-LIDOUZCJSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])C(=O)O |
正規SMILES |
CC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


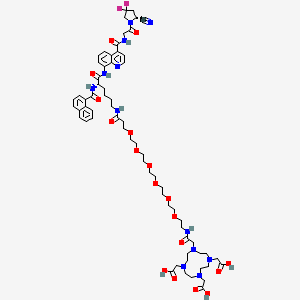
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)
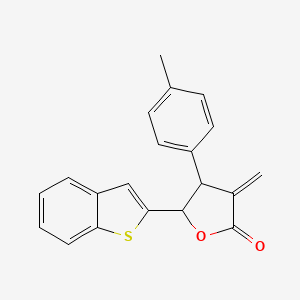
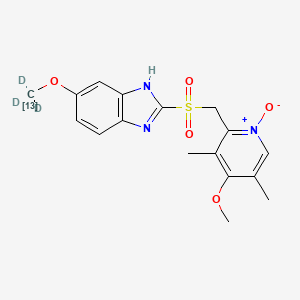
![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
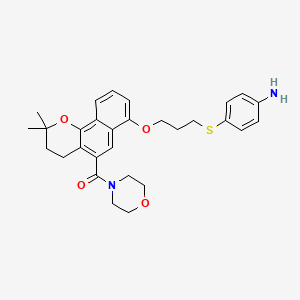
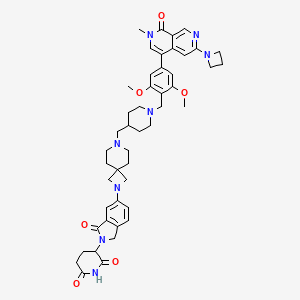
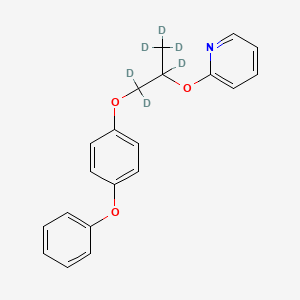
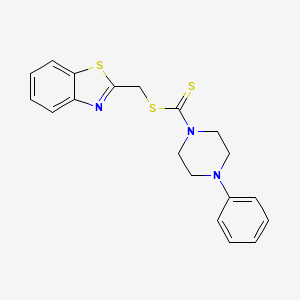
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
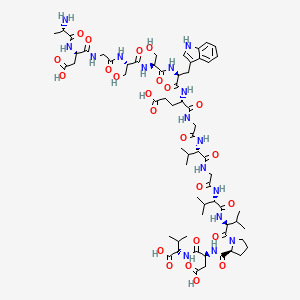
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)
